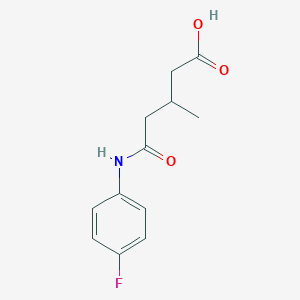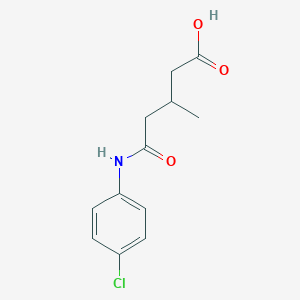![molecular formula C17H17ClN4O3S2 B277022 N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B277022.png)
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is a novel chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized through a specific method.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis, as well as by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to have a low toxicity profile, making it a potentially safe compound for use in scientific research. Additionally, it has been shown to have good solubility in water and organic solvents, which may make it easier to use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential as a new antimicrobial and anticancer agent. This may open up new avenues for research in these areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide. One area of interest is its potential as a new antimicrobial agent. Further studies could investigate its effectiveness against a wider range of bacterial and fungal strains. Another area of interest is its potential as an anticancer agent. Studies could investigate its effectiveness against different types of cancer cells and explore its mechanism of action in more detail. Additionally, further research could investigate the compound's potential as a drug delivery system or as a scaffold for the development of new drugs.
Synthesis Methods
The synthesis of N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves a multistep process. The starting material is 3-chloro-4-hydroxy-5-nitrobenzenesulfonamide, which is reacted with sodium sulfide and sodium hydrosulfide to yield 3-chloro-4-hydroxy-5-(sulfanyl)benzenesulfonamide. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol to produce N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide. Finally, this compound is reacted with 2,4,6-trimethylbenzenesulfonyl chloride to yield the final product.
Scientific Research Applications
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
properties
Molecular Formula |
C17H17ClN4O3S2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-chloro-4-hydroxy-5-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H17ClN4O3S2/c1-9-4-10(2)16(11(3)5-9)27(24,25)22-12-6-13(18)15(23)14(7-12)26-17-19-8-20-21-17/h4-8,22-23H,1-3H3,(H,19,20,21) |
InChI Key |
AQJIKXZEXCRUFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)SC3=NC=NN3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)SC3=NC=NN3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)